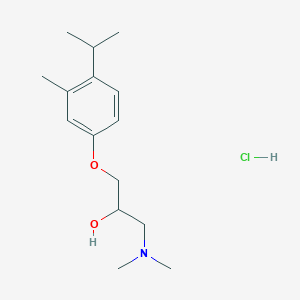
6-(aminomethyl)-2-(2,6-dichlorobenzyl)pyrimidin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(aminomethyl)-2-(2,6-dichlorobenzyl)pyrimidin-4(3H)-one is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as "compound X" in the literature and has been studied extensively for its mechanism of action and biochemical effects.
Mechanism of Action
The mechanism of action of compound X is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins involved in disease pathogenesis. It has been shown to inhibit the activity of various kinases and phosphatases, which play a crucial role in cell signaling and proliferation.
Biochemical and Physiological Effects:
Compound X has been shown to have various biochemical and physiological effects. It has been demonstrated to induce apoptosis and inhibit cell proliferation in cancer cells. Additionally, it has been shown to inhibit the growth of various fungi and viruses. It has also been shown to have anti-inflammatory and analgesic effects in preclinical studies.
Advantages and Limitations for Lab Experiments
One of the main advantages of using compound X in lab experiments is its high potency and selectivity. It has been shown to have low toxicity and minimal off-target effects, making it an attractive candidate for further development. However, its limited solubility and stability can pose challenges in its formulation and delivery.
Future Directions
There are numerous future directions for the research of compound X. One potential area of research is its use as an anticancer agent in combination with other chemotherapeutic drugs. Additionally, its potential use as an antiviral and antifungal agent warrants further investigation. Further studies are also needed to elucidate its mechanism of action and to optimize its formulation and delivery for clinical use.
Synthesis Methods
The synthesis of 6-(aminomethyl)-2-(2,6-dichlorobenzyl)pyrimidin-4(3H)-one involves the reaction of 2,6-dichlorobenzyl chloride with 6-amino-2-methylpyrimidin-4(3H)-one in the presence of a base. The resulting compound is then purified using various chromatography techniques to obtain a high-purity product.
Scientific Research Applications
Compound X has been extensively studied for its potential therapeutic applications in various disease conditions. It has shown promise as an antifungal, antiviral, and anticancer agent in preclinical studies. Additionally, it has been investigated for its potential use as an anti-inflammatory and analgesic agent.
properties
IUPAC Name |
4-(aminomethyl)-2-[(2,6-dichlorophenyl)methyl]-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11Cl2N3O/c13-9-2-1-3-10(14)8(9)5-11-16-7(6-15)4-12(18)17-11/h1-4H,5-6,15H2,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZORHGVGYPPIUFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CC2=NC(=CC(=O)N2)CN)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(3-bromo-4-fluorobenzyl)(methyl)amino]-1-phenylethanol](/img/structure/B6062397.png)
![N-(3,4-dichlorophenyl)-2-{2-[(2-furylmethylene)hydrazono]-4-hydroxy-2,5-dihydro-1,3-thiazol-5-yl}acetamide](/img/structure/B6062398.png)
![N'-cyclopentyl-N-methyl-N-[2-(2-methyl-1H-imidazol-1-yl)ethyl][1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B6062407.png)
![2-ethoxy-4-({3-[(3-fluorophenyl)amino]-1-piperidinyl}methyl)phenol](/img/structure/B6062412.png)

![N'-(5-bromo-2-hydroxy-3-iodobenzylidene)-2-[(4-methylphenyl)amino]acetohydrazide](/img/structure/B6062426.png)
![N-({1-[2-(4-chlorophenyl)ethyl]-3-piperidinyl}methyl)-1-ethyl-N-methyl-1H-pyrazole-4-carboxamide](/img/structure/B6062437.png)


![2-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-7-(3-methylbenzyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6062455.png)

![3-(3,4-dimethoxyphenyl)-N-methyl-N-[1-(2-phenylethyl)-3-piperidinyl]propanamide](/img/structure/B6062459.png)
![N-{[3-(2-fluoro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}-N-methyltetrahydro-3-furanamine](/img/structure/B6062470.png)
![5-({[3-(dimethylammonio)propyl]amino}carbonyl)-2-[(hydroxyimino)methyl]-1-methylpyridinium diiodide](/img/structure/B6062482.png)